molecular formula C27H32ClN5O3 B593301 ((3S,4R)-3-氨基-4-羟基哌啶-1-基)(2-(1-(环丙基甲基)-1H-吲哚-2-基)-7-甲氧基-1-甲基-1H-苯并[d]咪唑-5-基)甲酮盐酸盐 CAS No. 1652591-81-5

((3S,4R)-3-氨基-4-羟基哌啶-1-基)(2-(1-(环丙基甲基)-1H-吲哚-2-基)-7-甲氧基-1-甲基-1H-苯并[d]咪唑-5-基)甲酮盐酸盐

货号 B593301
CAS 编号: 1652591-81-5
分子量: 510.035
InChI 键: MULKOGJHUZTANI-ADMBKAPUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “((3S,4R)-3-Amino-4-hydroxypiperidin-1-yl)(2-(1-(cyclopropylmethyl)-1H-indol-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone hydrochloride” is a complex organic molecule with the molecular formula C27H32ClN5O3 . It is also known by the names AOB6992, GSK 484, and GSK-484 hydrochloride .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several functional groups. It includes a piperidine ring, which is a six-membered ring with one nitrogen atom, an indole group, which is a fused ring system containing a benzene ring and a pyrrole ring, and a benzimidazole group, which is a fused ring system containing a benzene ring and an imidazole ring .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 510.03 . It is a white to beige powder that is soluble in water (2 mg/mL, clear when warmed) . It has a number of physicochemical properties that are important for its potential as a drug, including a high GI absorption, and it is a substrate for P-gp .

科学研究应用

Protein-arginine deiminase type-4 (PAD-4) Inhibitor

GSK484 is a chemical probe for PAD-4 . PAD-4 is a calcium-dependent enzyme that catalyzes the transformation of protein arginine residues into citrulline, releasing ammonia . GSK484 potently binds to the low-calcium form of PAD4 in a reversible manner (IC 50 of 50 nM) and is competitive with substrate .

Role in Histone Code

PAD4-dependent citrullination/deimination of histones plays a key role in the histone code . This process is predicted to have wide-ranging transcriptional and structural functions, including recently-discovered roles in the regulation of stem cell maintenance .

Oncology Applications

There is a growing rationale for the use of PAD4 inhibitors like GSK484 in oncology . The enzyme’s role in histone modification and gene regulation suggests potential applications in cancer treatment .

Immune and Inflammatory Processes

PAD4 has strong associations with multiple immune and inflammatory processes . For example, in rheumatoid arthritis, PAD4 citrullinates joint proteins to break tolerance and provoke autoimmunity .

Neutrophil Extracellular Traps (NETs) Formation

PAD4 promotes profound chromatin decondensation during the innate immune response to infection in neutrophils by mediating the formation of NETs . GSK484 has been confirmed to inhibit NET formation in both mouse and human neutrophils .

Malaria Treatment

GSK484 has been identified as a compound with potential for the treatment of patients with uncomplicated malaria . It exhibits rapid parasite clearance in vitro and in vivo, and is predicted to have a low dose when used clinically . This molecule represents a novel structural series, with a mechanism of resistance different to current antimalarials in clinical use and no cross resistance with any compound in the MMV portfolio .

Gene Regulation Research

GSK484 is an epigenetic chemical probe available through a partnership with the Structural Genomics Consortium (SGC) . It is a featured product for Gene Regulation research .

Pharmacokinetic Profiles

GSK484 exhibits favorable pharmacokinetic profiles, with low-moderate clearance, good volume of distribution, and good half-life in mouse and rat . It has a suitable PK profile for use as a potential in vivo tool .

属性

IUPAC Name

[(3S,4R)-3-amino-4-hydroxypiperidin-1-yl]-[2-[1-(cyclopropylmethyl)indol-2-yl]-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N5O3.ClH/c1-30-25-20(11-18(13-24(25)35-2)27(34)31-10-9-23(33)19(28)15-31)29-26(30)22-12-17-5-3-4-6-21(17)32(22)14-16-7-8-16;/h3-6,11-13,16,19,23,33H,7-10,14-15,28H2,1-2H3;1H/t19-,23+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULKOGJHUZTANI-ADMBKAPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2OC)C(=O)N3CCC(C(C3)N)O)N=C1C4=CC5=CC=CC=C5N4CC6CC6.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=C(C=C2OC)C(=O)N3CC[C@H]([C@H](C3)N)O)N=C1C4=CC5=CC=CC=C5N4CC6CC6.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((3S,4R)-3-Amino-4-hydroxypiperidin-1-yl)(2-(1-(cyclopropylmethyl)-1H-indol-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone hydrochloride

CAS RN

1652591-81-5
Record name Methanone, [(3S,4R)-3-amino-4-hydroxy-1-piperidinyl][2-[1-(cyclopropylmethyl)-1H-indol-2-yl]-7-methoxy-1-methyl-1H-benzimidazol-5-yl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1652591-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Q & A

Q1: What is the primary mechanism of action of GSK484?

A1: GSK484 functions as a selective inhibitor of PAD4. [, ] This enzyme catalyzes the conversion of arginine residues in proteins to citrulline, a process known as citrullination. By inhibiting PAD4, GSK484 disrupts this post-translational modification, which plays a critical role in various cellular processes, including the formation of neutrophil extracellular traps (NETs). [, , , ]

Q2: How does GSK484's inhibition of PAD4 impact NET formation?

A2: NETs are web-like structures composed of DNA, histones, and antimicrobial proteins released by neutrophils to trap and neutralize pathogens. PAD4 is essential for NET formation as it facilitates chromatin decondensation, a crucial step in NETosis (the process of NET release). GSK484 effectively blocks this process, thereby reducing NET formation. [, , ]

Q3: What are the downstream consequences of reduced NET formation due to GSK484 treatment?

A3: Studies have demonstrated that GSK484-mediated inhibition of NET formation can have several beneficial effects in disease models characterized by excessive or dysregulated NETosis. These include:

  • Reduced inflammation: Excessive NET formation contributes to inflammation in various diseases. GSK484's ability to inhibit NETosis has been shown to attenuate inflammation in models of rheumatoid arthritis, traumatic brain injury, and stroke. [, , ]
  • Improved endothelial function: NETs can damage endothelial cells, contributing to vascular dysfunction. GSK484 has been shown to protect endothelial integrity by reducing NET formation in models of atherosclerosis and stroke. [, ]
  • Decreased tumor metastasis: Emerging evidence suggests that NETs may play a role in promoting tumor metastasis. GSK484 has demonstrated an ability to reduce tumor metastasis in a mouse breast cancer model, potentially by inhibiting NET formation. []

Q4: What is the molecular formula and weight of GSK484?

A4: The molecular formula of GSK484 is C27H31N5O3 • HCl, and its molecular weight is 506.04 g/mol.

Q5: Is there information available about the spectroscopic data of GSK484?

A5: Specific spectroscopic data for GSK484 is limited in the provided research articles. Further studies may delve deeper into characterizing GSK484 through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide a comprehensive understanding of its structural properties.

Q6: Has the material compatibility and stability of GSK484 been studied?

A6: While the provided research does not explicitly focus on material compatibility and stability, the in vitro and in vivo studies suggest that GSK484 is sufficiently stable under physiological conditions to exert its biological effects. Further research is needed to explore its stability under various storage conditions and in different formulations.

Q7: Does GSK484 possess any catalytic properties itself?

A7: GSK484 is primarily recognized as an enzyme inhibitor, specifically targeting PAD4. It does not exhibit intrinsic catalytic properties related to the reactions catalyzed by PAD4 or other enzymes. Its primary mode of action is to bind to PAD4 and prevent its catalytic activity.

Q8: Have computational methods been employed in the study of GSK484?

A8: While the provided articles primarily focus on experimental data, computational chemistry and modeling techniques like molecular docking and molecular dynamics simulations could offer valuable insights into the binding mode of GSK484 within the PAD4 active site. Further research incorporating such approaches could be beneficial in understanding the structural basis of GSK484's selectivity and potency.

Q9: What is known about the stability and formulation of GSK484?

A9: While the provided research does not offer detailed information about the stability and formulation of GSK484, it's important to note that these aspects are critical for translating any promising compound into a viable therapeutic. Future studies should address the stability of GSK484 under various conditions (temperature, pH, light exposure) and investigate suitable formulation strategies to improve its solubility, bioavailability, and ultimately, its therapeutic efficacy.

Q10: Are there standardized analytical methods for characterizing and quantifying GSK484?

A10: The provided research primarily focuses on the biological effects of GSK484 and lacks detailed information regarding specific analytical methods. Establishing reliable and validated analytical methods is essential for quality control during the development and manufacturing of GSK484 as a potential therapeutic. These methods may include high-performance liquid chromatography (HPLC), mass spectrometry, and other analytical techniques to ensure the purity, potency, and stability of the compound.

Q11: What in vitro and in vivo studies have been conducted on GSK484?

A11: A range of in vitro and in vivo studies have been conducted to investigate the efficacy of GSK484 in various disease models:

  • Cancer: GSK484 enhanced the radiosensitivity of triple-negative breast cancer cells and inhibited tumor growth in vivo. [, ] It also reduced tumor metastasis in a mouse breast cancer model. []
  • Renal ischemia-reperfusion injury: GSK484 attenuated remote lung injury following renal ischemia-reperfusion injury in mice. []
  • Postoperative adhesions: Combined treatment with GSK484 and antithrombin effectively reduced postoperative adhesion formation in mice. []
  • Arterial injury: Targeted delivery of GSK484 via nanoparticles reduced NETs release and preserved endothelial integrity in a mouse model of arterial erosion. [, ]
  • Ovarian cancer: GSK484 showed promising results in vitro, inhibiting cell proliferation and inducing apoptosis in ovarian cancer cell lines. []
  • Colorectal cancer: GSK484 increased the radiosensitivity of colorectal cancer cells and inhibited NET formation. []
  • Fungal infection: GSK484 reduced NET formation and fungal dissemination in a mouse model of Candida albicans peritonitis. []
  • Gastrointestinal injury: Treatment with GSK484 rescued stress-induced gastrointestinal injury in mice by inhibiting NETosis. []
  • Esophageal squamous cell carcinoma: Depletion of CD276, a protein regulated by PAD4, inhibited tumorigenesis and progression, partly by reducing NETs formation. []
  • Myocardial reperfusion injury: GSK484 ameliorated myocardial ischemia/reperfusion injury in mice by inhibiting NETosis. []
  • Thrombosis in heparin-induced thrombocytopenia: GSK484 prevented thrombosis in a mouse model of heparin-induced thrombocytopenia by inhibiting NET formation. []

Q12: What is the current understanding of GSK484's toxicological profile?

A12: While the provided research highlights the therapeutic potential of GSK484 in various disease models, comprehensive toxicological studies are essential to ensure its safety for clinical use. Future research should focus on evaluating its toxicity profile, including acute and chronic toxicity, genotoxicity, and reproductive toxicity.

Q13: What are the potential drug delivery and targeting strategies for GSK484?

A13: Research has shown promise in utilizing nanoparticles for the targeted delivery of GSK484, particularly in the context of arterial injury. [, ] Developing efficient and targeted drug delivery systems could enhance the therapeutic efficacy of GSK484 while minimizing potential off-target effects.

Q14: Have any biomarkers been identified for monitoring GSK484's efficacy or toxicity?

A14: Identifying reliable biomarkers would be crucial for monitoring GSK484's therapeutic efficacy, treatment response, and potential adverse effects. While some studies have used citrullinated histone H3 (H3Cit) as a marker for NET formation, [] further research is needed to identify more specific and sensitive biomarkers for monitoring GSK484's activity in vivo.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。